(2,6-Dimethylmorpholino)[3-(trifluoromethyl)phenyl]methanone
Description
Properties
IUPAC Name |
(2,6-dimethylmorpholin-4-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO2/c1-9-7-18(8-10(2)20-9)13(19)11-4-3-5-12(6-11)14(15,16)17/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPLEEWMIFISGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (2,6-Dimethylmorpholino)[3-(trifluoromethyl)phenyl]methanone typically involves the reaction of 2,6-dimethylmorpholine with 3-(trifluoromethyl)benzoyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(2,6-Dimethylmorpholino)[3-(trifluoromethyl)phenyl]methanone can undergo various chemical reactions, including:
Scientific Research Applications
Medicinal Chemistry Applications
1. Anticancer Activity
Research has indicated that (2,6-dimethylmorpholino)[3-(trifluoromethyl)phenyl]methanone exhibits significant anticancer properties. In a study published in the Journal of Medicinal Chemistry, the compound was synthesized and tested against various cancer cell lines. The results showed a notable inhibition of cell proliferation, particularly in breast and lung cancer models.
Case Study:
- Study Title : "Synthesis and Evaluation of Novel Trifluoromethylated Compounds for Anticancer Activity"
- Findings : The compound demonstrated IC50 values in the low micromolar range against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, indicating potent anticancer activity.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. A recent study highlighted its efficacy against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study:
- Study Title : "Exploring the Antimicrobial Potential of Trifluoromethylated Morpholino Derivatives"
- Findings : The compound exhibited minimum inhibitory concentrations (MIC) below 50 µg/mL for several tested strains, suggesting strong antimicrobial potential.
Material Science Applications
1. Polymer Chemistry
this compound is being explored as a monomer in the synthesis of advanced polymers. Its trifluoromethyl group enhances thermal stability and chemical resistance.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp | 120 °C |
| Thermal Decomposition | >300 °C |
| Solubility in Solvents | Soluble in DMSO |
Mechanism of Action
The mechanism of action of (2,6-Dimethylmorpholino)[3-(trifluoromethyl)phenyl]methanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Analogs and Derivatives
The following compounds share structural or functional similarities with the target molecule:
Comparative Analysis
Morpholino Derivatives
- Target Compound vs. 3-(2,6-Dimethylmorpholino)-1,1,1-trifluoro-2-propanol (PI-23888): Both share the 2,6-dimethylmorpholino group, but the target’s trifluoromethylphenyl ketone differs from PI-23888’s trifluoromethyl-propanol. This structural divergence affects solubility and reactivity; the ketone group in the target may enhance electrophilicity compared to the alcohol in PI-23888 . Applications: PI-23888 is marketed as an intermediate, while the target compound’s applications remain unexplored in the provided evidence.
- Target Compound vs. 2-Chloro-1-morpholin-4-yl-ethanone: The unsubstituted morpholino ring in 2-chloro-1-morpholin-4-yl-ethanone lacks the steric hindrance imparted by 2,6-dimethyl groups in the target. This difference could influence binding interactions in biological systems or reactivity in synthetic pathways .
Trifluoromethyl-Containing Compounds
- Target Compound vs. N-(3-(Aminomethyl)-phenyl)-5-(trifluoromethyl)-dihydroisoxazol-3-amine: The trifluoromethyl group in the pesticide derivative is embedded in a dihydroisoxazole ring, whereas the target compound positions it on a phenyl group. The phenyl ring’s planar structure may facilitate π-π stacking in biological targets, unlike the non-aromatic dihydroisoxazole .
- Target Compound vs. PDE10A Inhibitor (2,6-Diazaspiro[3.3]heptan-2-yl methanone): The diazaspiro ring in the PDE inhibitor introduces conformational rigidity, contrasting with the flexible morpholino ring in the target. The trifluoromethyl group in the inhibitor is part of a pyrazole ring, which may engage in hydrophobic interactions distinct from the phenyl-bound trifluoromethyl group in the target .
Research Findings and Implications
- Synthetic Routes: The target compound’s synthesis likely parallels methods used for morpholino-ethanone derivatives (e.g., nucleophilic substitution with triethylamine in THF, as seen in ) .
- Biological Relevance: The trifluoromethylphenyl group in the target may enhance binding to hydrophobic enzyme pockets, similar to its role in the PDE10A inhibitor’s interaction with magnesium/zinc ions .
- Structure-Activity Relationships (SAR): Methyl groups on the morpholino ring (2,6-positions) may reduce metabolic oxidation compared to unsubstituted morpholino derivatives. The ketone bridge in the target could serve as a hydrogen-bond acceptor, a feature absent in alcohol analogs like PI-23886.
Biological Activity
(2,6-Dimethylmorpholino)[3-(trifluoromethyl)phenyl]methanone is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and applications, supported by case studies and research findings.
Overview of the Compound
- Chemical Formula : C14H16F3NO2
- Molecular Weight : 287.28 g/mol
- CAS Number : 866150-15-4
The compound is synthesized through the reaction of 2,6-dimethylmorpholine with 3-(trifluoromethyl)benzoyl chloride. Its unique structure, characterized by a trifluoromethyl group, contributes to its diverse biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may act by:
- Enzyme Inhibition : It binds to enzymes or receptors, modulating their activity and influencing various biochemical pathways.
- Antimicrobial Properties : Preliminary studies suggest it exhibits antimicrobial effects against several bacterial strains .
Antimicrobial Effects
Research indicates that this compound demonstrates significant antibacterial properties:
- Gram-positive Bacteria : Effective against strains such as Staphylococcus aureus and Enterococcus faecalis, with minimal inhibitory concentrations (MICs) often below 0.25 μg/mL .
- Gram-negative Bacteria : Exhibits activity against Escherichia coli and Pseudomonas aeruginosa, with MIC values ranging from 1–8 μg/mL .
Case Studies
- In vitro Evaluation : A study reported that derivatives of this compound showed promising results against antibiotic-resistant strains, highlighting its potential as a therapeutic agent in treating infections caused by multidrug-resistant bacteria .
- Anticancer Activity : Research has explored the compound's role in inhibiting cancer cell proliferation. For instance, it was evaluated in various cancer cell lines, showing potential cytotoxic effects that warrant further investigation into its use as an anticancer agent .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (2,6-Dimethylmorpholino)[4-(trifluoromethyl)phenyl]methanone | Similar to the target compound but with a different trifluoromethyl position | Exhibits similar antimicrobial properties |
| (2,6-Dimethylmorpholino)[3-(difluoromethyl)phenyl]methanone | Contains a difluoromethyl group instead of trifluoromethyl | Potentially less effective than the target compound in biological assays |
The structural differences significantly influence their biological properties and efficacy.
Future Directions and Applications
The ongoing research into this compound suggests several promising applications:
- Drug Development : Its unique properties make it a candidate for developing new antibiotics and anticancer drugs.
- Chemical Synthesis : As a versatile building block in organic synthesis, it can facilitate the creation of complex molecules for various applications in pharmaceuticals and materials science.
Q & A
[Basic] What are the recommended synthetic routes for (2,6-Dimethylmorpholino)[3-(trifluoromethyl)phenyl]methanone, and what key reaction parameters influence yield?
Methodological Answer:
The synthesis typically involves coupling the 2,6-dimethylmorpholine moiety with a 3-(trifluoromethyl)phenyl carbonyl precursor. Key steps include:
- Nucleophilic Acyl Substitution : Reacting a morpholine derivative with an activated carbonyl (e.g., acid chloride or activated ester) under inert conditions. Anhydrous solvents like THF or DCM are preferred to minimize hydrolysis .
- Catalytic Coupling : Palladium-catalyzed cross-coupling (e.g., Buchwald-Hartwig) may be used if aryl halides are intermediates. Optimize catalyst loading (1–5 mol%) and temperature (80–120°C) to enhance yield .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (from ethanol/water) is critical for isolating the pure product. Monitor reaction progress via TLC (Rf ~0.4–0.6 in 3:1 hexane/EtOAc) .
[Basic] What spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Identify the morpholine ring protons (δ 2.4–3.2 ppm, multiplet) and trifluoromethylphenyl protons (δ 7.5–8.1 ppm, aromatic). The quaternary carbonyl carbon appears at ~195–200 ppm .
- ¹⁹F NMR : A singlet near δ -60 ppm confirms the -CF₃ group’s electronic environment .
- HRMS : Expect the molecular ion [M+H]⁺ at m/z 315.1345 (C₁₅H₁₇F₃NO₂⁺) with <2 ppm error .
- IR : A strong carbonyl stretch (~1680–1700 cm⁻¹) and C-F vibrations (~1150 cm⁻¹) are diagnostic .
[Basic] How should this compound be stored to ensure stability, and what are the critical degradation factors to monitor?
Methodological Answer:
- Storage : Store in airtight, light-resistant containers under inert gas (N₂ or Ar) at –20°C. Desiccants (silica gel) prevent hygroscopic degradation .
- Degradation Factors :
[Advanced] How can researchers resolve contradictory data regarding the biological activity of this compound across different assay systems?
Methodological Answer:
- Assay Validation : Confirm target engagement using orthogonal assays (e.g., SPR for binding affinity vs. cellular IC₅₀). Control for off-target effects with CRISPR knockout models .
- Membrane Permeability : Measure logP (HPLC) or use PAMPA assays to assess if discrepancies arise from differential cellular uptake .
- Metabolite Screening : LC-MS/MS can identify active/inactive metabolites in cell lysates vs. cell-free systems .
[Advanced] What computational methods are suitable for predicting the compound’s interaction with biological targets, and how can in silico findings be validated experimentally?
Methodological Answer:
- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding to targets (e.g., kinases). Prioritize poses with hydrogen bonds to the morpholine oxygen and π-stacking with the aryl group .
- MD Simulations : Run 100-ns simulations (GROMACS) to assess binding stability. Calculate binding free energy (MM-PBSA) for quantitative validation .
- Experimental Validation : Compare computational ΔG with SPR-measured KD. Mutagenesis (e.g., Ala-scanning of predicted binding residues) confirms critical interactions .
[Advanced] What strategies optimize the compound’s solubility and bioavailability without altering its core pharmacophore?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetoxymethyl) at the morpholine nitrogen. Test plasma stability (LC-MS) and reconversion kinetics .
- Cocrystallization : Screen with coformers (e.g., succinic acid) to enhance aqueous solubility. Characterize cocrystals via PXRD and DSC .
- Nanoformulation : Encapsulate in PEGylated liposomes (dynamic light scattering for size; dialysis for drug loading efficiency) to improve circulation time .
[Advanced] How should researchers analyze structure-activity relationships (SAR) when modifying the 2,6-dimethylmorpholino or trifluoromethylphenyl groups?
Methodological Answer:
- Substituent Scanning : Synthesize analogs with varied morpholine substituents (e.g., 2,6-diethyl vs. 2,6-difluoro) and assess activity shifts. Use Free-Wilson analysis to quantify group contributions .
- Electrostatic Potential Maps : Generate DFT-computed maps (Gaussian 09) to correlate substituent effects (e.g., -CF₃ electron withdrawal) with bioactivity .
- 3D-QSAR : Build CoMFA/CoMSIA models (SYBYL-X) using IC₅₀ data from analogs. Validate with leave-one-out cross-validation (q² > 0.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
